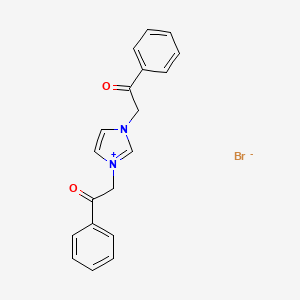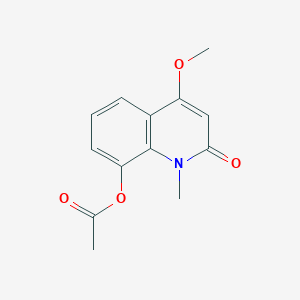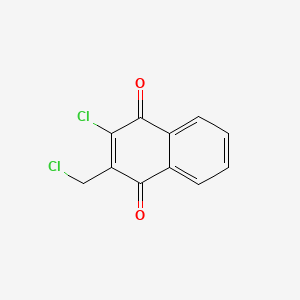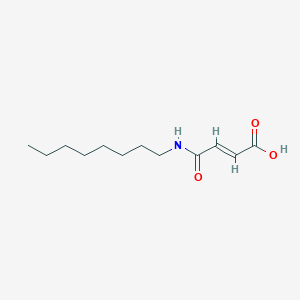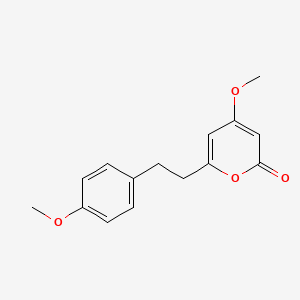
2-AMINO-3-(4-BROMOPHENYL)PROPAN-1-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-bromophenyl)propan-1-ol–hydrogen chloride (1/1) is an organic compound with the molecular formula C9H12BrNO·HCl. It is a derivative of phenylpropanolamine, where the phenyl ring is substituted with a bromine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromophenyl)propan-1-ol typically involves the bromination of phenylpropanolamine. One common method is the reaction of phenylpropanolamine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound with higher purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-bromophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-Amino-3-(4-bromophenyl)propan-1-one.
Reduction: Formation of 2-Amino-3-(4-bromophenyl)propan-1-amine.
Substitution: Formation of 2-Amino-3-(4-hydroxyphenyl)propan-1-ol or 2-Amino-3-(4-aminophenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-bromophenyl)propan-1-ol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the para position can influence the compound’s binding affinity and selectivity towards these targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(3-bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)propan-1-ol
- 3-(2-Bromophenyl)propan-1-ol
Uniqueness
2-Amino-3-(4-bromophenyl)propan-1-ol is unique due to the specific positioning of the bromine atom at the para position, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Propiedades
Número CAS |
325163-23-3 |
|---|---|
Fórmula molecular |
C9H13BrClNO |
Peso molecular |
266.56 |
Nombre IUPAC |
2-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
Clave InChI |
SITKVMOASKTKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)N)Br.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(CO)N)Br.Cl |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



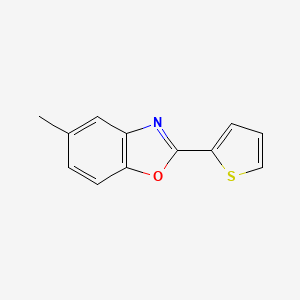

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)



